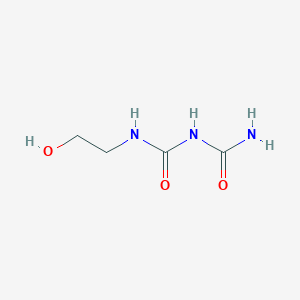
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an imidodicarbonic diamide core with a hydroxyethyl substituent, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide typically involves the reaction of imidodicarbonic diamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as zinc-doped calcium oxide can further improve the reaction rate and selectivity . The final product is typically subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidodicarbonic diamide core can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and halogenated compounds.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The imidodicarbonic diamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparaison Avec Des Composés Similaires
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound has multiple hydroxyethyl groups, which can enhance its solubility and reactivity.
Methyldiethanolamine: Known for its use in gas treating, this compound has similar hydroxyethyl groups but differs in its core structure and applications.
N-(2-Hydroxyethyl)aniline: This compound is used in the synthesis of polymers and has distinct electrical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
86147-06-0 |
|---|---|
Formule moléculaire |
C4H9N3O3 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1-carbamoyl-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C4H9N3O3/c5-3(9)7-4(10)6-1-2-8/h8H,1-2H2,(H4,5,6,7,9,10) |
Clé InChI |
WTLONVBIHKMSHB-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
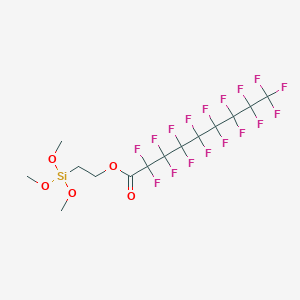
methanolate](/img/structure/B14423441.png)

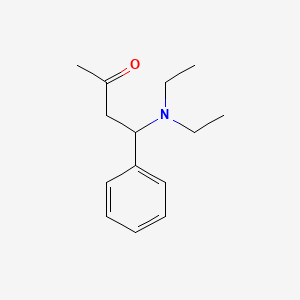
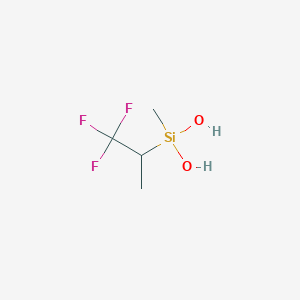

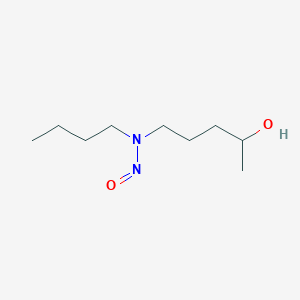
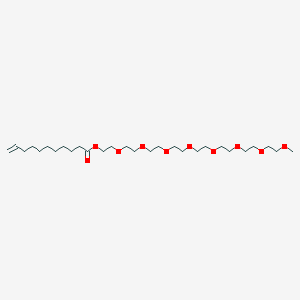

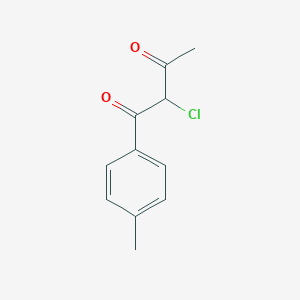
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
